2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride
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Overview
Description
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C12H17ClN2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a benzyl-substituted diamine under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane hydrochloride
- 2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate .
Uniqueness
2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1194375-85-3 |
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Molecular Formula |
C12H18Cl2N2 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
2-benzyl-2,6-diazaspiro[3.3]heptane;dihydrochloride |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;;/h1-5,13H,6-10H2;2*1H |
InChI Key |
DCJWFGZXHGFLGJ-UHFFFAOYSA-N |
SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl |
Canonical SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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